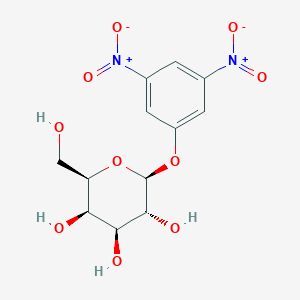
3,5-Dinitrophenyl beta-d-galactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrophenyl beta-d-galactoside is a biochemical compound with the molecular formula C12H14N2O10 and a molecular weight of 346.25 . It is primarily used in research settings, particularly in the study of glycosidases and related enzymes . This compound is known for its role as a substrate in enzymatic reactions, making it valuable for various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrophenyl beta-d-galactoside typically involves the reaction of 3,5-dinitrophenol with beta-d-galactose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrophenyl beta-d-galactoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Substitution reactions can occur at the nitro groups, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions include 3,5-dinitrophenol and beta-d-galactose, along with various oxidized and substituted derivatives .
Scientific Research Applications
3,5-Dinitrophenyl beta-d-galactoside is widely used in scientific research due to its role as a substrate for glycosidases . Some of its applications include:
Mechanism of Action
The mechanism of action of 3,5-Dinitrophenyl beta-d-galactoside involves its hydrolysis by glycosidases, particularly beta-galactosidase . The enzyme catalyzes the cleavage of the glycosidic bond, releasing 3,5-dinitrophenol and beta-d-galactose . This reaction is crucial for studying the activity and specificity of glycosidases and for developing enzyme-based assays .
Comparison with Similar Compounds
Similar Compounds
Ortho-nitrophenyl-beta-d-galactoside: Another substrate for beta-galactosidase, commonly used in enzyme assays.
Para-nitrophenyl-beta-d-galactoside: Similar to ortho-nitrophenyl-beta-d-galactoside, used in biochemical assays.
3,5-Dinitrophenyl-beta-d-glucoside: A related compound used to study glucosidases.
Uniqueness
3,5-Dinitrophenyl beta-d-galactoside is unique due to its specific structure, which makes it an ideal substrate for studying beta-galactosidase activity . Its dinitrophenyl groups provide distinct spectroscopic properties, allowing for easy detection and quantification in enzymatic assays .
Properties
Molecular Formula |
C12H14N2O10 |
|---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
VNPOTVPDCPRUPK-YBXAARCKSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
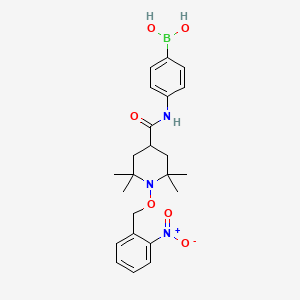
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
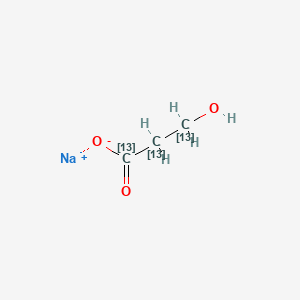
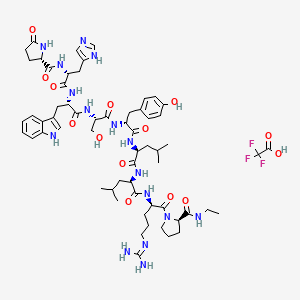

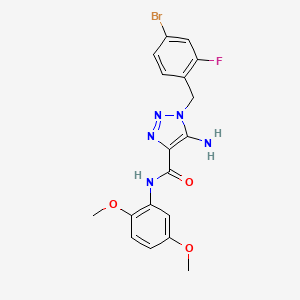
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
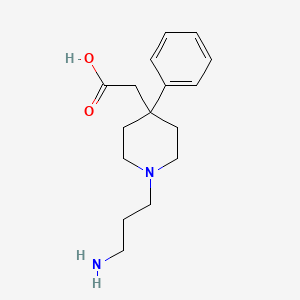
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)

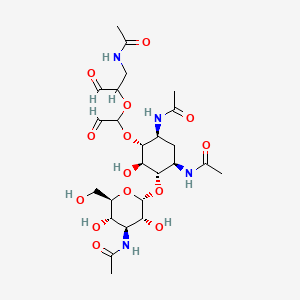
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
